Cas no 101655-92-9 (Quinine Di-N-oxide)

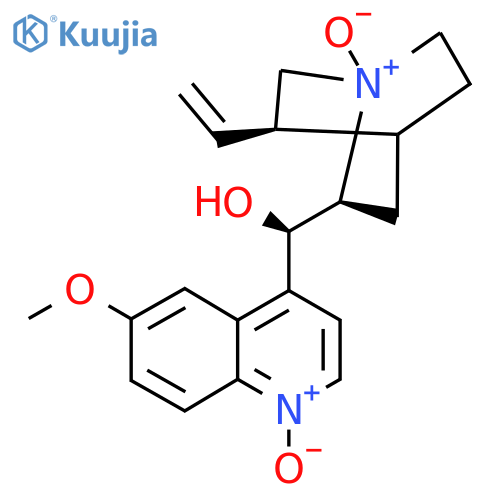

Quinine Di-N-oxide structure

商品名:Quinine Di-N-oxide

CAS番号:101655-92-9

MF:C20H24N2O4

メガワット:356.415565490723

CID:124712

Quinine Di-N-oxide 化学的及び物理的性質

名前と識別子

-

- Cinchonan-9-ol,6'-methoxy-, 1,1'-dioxide, (8a,9R)- (9CI)

- Quinine Di-N-oxide

- (2S,4S,8R)-2-((R)-hydroxy(6-methoxy-1-oxidoquinolin-4-yl)methyl)-8-vinylquinuclidine 1-oxide

- Quinine N,N'-Dioxide

- (8a,9R)-6'-Methoxy-cinchonan-9-ol 1,1'-Dioxide

- (R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol

-

- インチ: 1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1

- InChIKey: BTIIQUQYRAFYJP-RMWGNABNSA-N

- ほほえんだ: [O-][N+]12CCC([C@@H](C=C)C1)C[C@H]2[C@@H](C1C=C[N+](=C2C=CC(=CC=12)OC)[O-])O

計算された属性

- せいみつぶんしりょう: 356.17400

じっけんとくせい

- ゆうかいてん: 137-142°C

- PSA: 84.35000

- LogP: 3.17810

Quinine Di-N-oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-208194-5mg |

Quinine Di-N-oxide, |

101655-92-9 | 5mg |

¥2708.00 | 2023-09-05 | ||

| TRC | Q694005-2mg |

Quinine Di-N-oxide |

101655-92-9 | 2mg |

$136.00 | 2023-05-17 | ||

| TRC | Q694005-25mg |

Quinine Di-N-oxide |

101655-92-9 | 25mg |

$ 764.00 | 2023-09-06 | ||

| TRC | Q694005-5mg |

Quinine Di-N-oxide |

101655-92-9 | 5mg |

$170.00 | 2023-05-17 | ||

| TRC | Q694005-50mg |

Quinine Di-N-oxide |

101655-92-9 | 50mg |

$1335.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208194-5 mg |

Quinine Di-N-oxide, |

101655-92-9 | 5mg |

¥2,708.00 | 2023-07-11 | ||

| A2B Chem LLC | AA06435-10mg |

Cinchonan-9-ol, 6'-methoxy-, 1,1'-dioxide, (8α,9R)- |

101655-92-9 | 10mg |

$430.00 | 2024-04-20 | ||

| A2B Chem LLC | AA06435-25mg |

Cinchonan-9-ol, 6'-methoxy-, 1,1'-dioxide, (8α,9R)- |

101655-92-9 | 25mg |

$852.00 | 2024-04-20 | ||

| A2B Chem LLC | AA06435-2.5mg |

Cinchonan-9-ol, 6'-methoxy-, 1,1'-dioxide, (8α,9R)- |

101655-92-9 | 2.5mg |

$253.00 | 2024-04-20 | ||

| TRC | Q694005-2.5mg |

Quinine Di-N-oxide |

101655-92-9 | 2.5mg |

$ 138.00 | 2023-09-06 |

Quinine Di-N-oxide 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

101655-92-9 (Quinine Di-N-oxide) 関連製品

- 109906-48-1(Quinine N-Oxide)

- 54821-44-2(Quinine 1’-Oxide)

- 70116-00-6(Quinidine N-Oxide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬